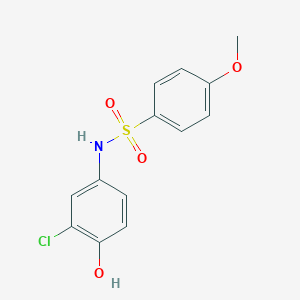
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC-101327, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
作用机制
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been hypothesized that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases.
实验室实验的优点和局限性
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multi-step synthetic procedure. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in lab experiments. The compound has low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. One potential direction is to investigate the compound's potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Another potential direction is to investigate the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in combination with other therapeutic agents to enhance its anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
合成方法
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step synthetic procedure. The first step involves the reaction of 3-chloro-4-hydroxyaniline with para-anisidine to form N-(3-chloro-4-hydroxyphenyl)-4-methoxyaniline. The second step involves the reaction of the intermediate product with chlorosulfonic acid to form N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. The final product is obtained by recrystallization of the sulfonamide derivative.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders.
属性
产品名称 |
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C13H12ClNO4S |
分子量 |
313.76 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3 |
InChI 键 |
STDORJMXHFZTBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)


![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

